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Compound Name: Octan-2-yl carbonochloridate

Cat. No.: B098895

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed theoretical studies, experimental protocols, and comprehensive
guantitative data specifically for "Octan-2-yl carbonochloridate” are not readily available in
the public domain based on current searches. This guide, therefore, provides a methodological
framework and general principles applicable to the theoretical study of chloroformate esters,
using data for related compounds as illustrative examples. It is intended to guide researchers in
designing their own theoretical and experimental investigations on this specific molecule.

Introduction to Octan-2-yl Carbonochloridate

Octan-2-yl carbonochloridate is a chloroformate ester. Chloroformates are a class of organic
compounds that are valuable as reagents in organic synthesis, particularly as protecting groups
for alcohols and amines, and as intermediates in the production of carbonates and carbamates.
The reactivity of chloroformates is centered on the electrophilic carbonyl carbon, which is
susceptible to nucleophilic attack. The octan-2-yl group, a secondary alkyl group, influences the
steric and electronic properties of the molecule, which in turn dictates its reactivity and potential
applications.

A comprehensive theoretical study of Octan-2-yl carbonochloridate would involve a
combination of computational chemistry methods and experimental validation to elucidate its
structural, electronic, and reactive properties.
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Physicochemical and Computed Properties

While experimental data for Octan-2-yl carbonochloridate is scarce, computational methods
can provide valuable insights into its properties. The following table summarizes computed
properties available from public databases.[1]

Property Value Source
Molecular Formula C9H17CIO2 PubChem[1]
Molecular Weight 192.68 g/mol PubChem[1]
IUPAC Name octan-2-yl carbonochloridate PubChem[1]
CAS Number 15586-11-5 PubChem[1]
XLogP3 4.5 PubChem[1]
Hydrogen Bond Donor Count 0 PubChem[1]
Hydrogen Bond Acceptor

Count 2 PubChem[1]
Rotatable Bond Count 7 PubChem[1]
Exact Mass 192.0917075 g/mol PubChem[1]
Topological Polar Surface Area  26.3 A2 PubChem[1]
Heavy Atom Count 12 PubChem[1]

Theoretical Studies: A Methodological Approach

A thorough theoretical investigation of Octan-2-yl carbonochloridate would typically
encompass the following aspects:

Conformational Analysis

The first step in a theoretical study is to identify the most stable conformations of the molecule.
This is crucial as the geometry of the molecule dictates its reactivity.
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o Methodology: A common approach is to perform a systematic conformational search using
molecular mechanics (e.g., MMFF94 or AMBER force fields) followed by geometry
optimization of the lowest energy conformers using quantum mechanical methods such as
Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

Electronic Structure Analysis

Understanding the electronic structure provides insights into the molecule's reactivity and
spectroscopic properties.

o Methodology:

o Molecular Orbital (MO) Analysis: Calculation of the Highest Occupied Molecular Orbital
(HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and visualization of
their spatial distribution. The LUMO is expected to be localized on the carbonyl group,
indicating the site of nucleophilic attack.

o Natural Bond Orbital (NBO) Analysis: To understand charge distribution, hyperconjugative
interactions, and the nature of chemical bonds.

o Electrostatic Potential (ESP) Mapping: To visualize the electron-rich and electron-deficient
regions of the molecule.

Spectroscopic Properties Prediction

Computational methods can predict various spectroscopic properties, which can be compared
with experimental data for validation.

o Methodology:

o Infrared (IR) Spectroscopy: Calculation of vibrational frequencies using DFT. The most
prominent peak is expected to be the C=0 stretching frequency.

o Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of 1H and 13C NMR
chemical shifts using methods like GIAO (Gauge-Including Atomic Orbital).

Reactivity Analysis
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Theoretical studies can model the reactivity of Octan-2-yl carbonochloridate with various
nucleophiles.

o Methodology:

o Reaction Pathway Modeling: Identifying the transition states and intermediates for
reactions such as hydrolysis or aminolysis. This involves locating the transition state
geometry and calculating the activation energy barrier.

o Solvent Effects: Incorporating the effect of the solvent using implicit (e.g., PCM) or explicit
solvent models.

Experimental Protocols (General for
Chloroformates)

While specific protocols for Octan-2-yl carbonochloridate are not available, the following are
general procedures for the synthesis and reactions of chloroformates.

General Synthesis of a Secondary Alkyl Chloroformate

This protocol describes a general method for the synthesis of a chloroformate from a
secondary alcohol and phosgene or a phosgene equivalent.

Workflow for Chloroformate Synthesis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Octan-2-yl carbonochloridate | C9H17CIO2 | CID 12601447 - PubChem
[pubchem.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Theoretical Studies on Octan-2-yl Carbonochloridate: A
Methodological Overview]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 4/5 Tech Support


https://www.benchchem.com/product/b098895?utm_src=pdf-body
https://www.benchchem.com/product/b098895?utm_src=pdf-body
https://www.benchchem.com/product/b098895?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Octan-2-yl-carbonochloridate
https://pubchem.ncbi.nlm.nih.gov/compound/Octan-2-yl-carbonochloridate
https://www.benchchem.com/product/b098895#theoretical-studies-on-octan-2-yl-carbonochloridate
https://www.benchchem.com/product/b098895#theoretical-studies-on-octan-2-yl-carbonochloridate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b098895#theoretical-studies-on-octan-2-yl-
carbonochloridate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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